molecular formula N/A B1155111 Sodium Colistin A-d5 Methanesulfonate

Sodium Colistin A-d5 Methanesulfonate

Cat. No.: B1155111
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Polymyxin Antibiotics

The polymyxin antibiotic family represents one of the most significant discoveries in antimicrobial therapy, with its origins tracing back to the 1940s when three independent research groups simultaneously identified these remarkable compounds. The antibiotic property of polymyxins was first recognized in the 1940s, while colistin specifically was identified in 1950 and subsequently determined to be identical to polymyxin E. These cyclic, positively charged peptide antibiotics were derived from various species of Paenibacillus polymyxa, marking the beginning of a new class of antimicrobial agents with unique mechanisms of action.

The discovery of polymyxins occurred during a pivotal period in antibiotic development, when researchers were actively exploring natural products for antimicrobial properties. Polymyxins are naturally occurring cyclic lipopeptides that were discovered more than 60 years ago, possessing a narrow antibacterial spectrum primarily directed against gram-negative pathogens. The initial clinical enthusiasm for these compounds was tempered by their significant nephrotoxicity, which led to their abandonment in clinical practice during the 1960s as better-tolerated antibiotics from other classes became available.

However, the emergence of multidrug-resistant bacterial strains has necessitated a renaissance in polymyxin research and application. Colistin, also known as polymyxin E, is an antibiotic medication now used as a last-resort treatment for multidrug-resistant gram-negative infections including pneumonia. The compound works by breaking down the cytoplasmic membrane, which generally results in bacterial cell death. This mechanism involves the cationic polypeptides of colistin interacting with anionic lipopolysaccharide molecules in the outer membrane of gram-negative bacteria, leading to displacement of calcium and magnesium ions that stabilize the membrane, ultimately causing cell death.

The historical development of polymyxins has been characterized by periods of intensive research followed by clinical abandonment and subsequent revival. The World Health Organization now classifies colistin as critically important for human medicine, reflecting its essential role in treating infections that resist conventional therapeutic approaches. This classification underscores the historical significance of polymyxin antibiotics and their continued relevance in contemporary antimicrobial therapy.

Role of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds have emerged as a sophisticated approach to pharmaceutical development, representing a paradigm shift in how researchers address drug optimization challenges. Deuterium incorporation in drug compounds began in the early 1960s with independent studies on deuterated tyramine and morphine, although significant commercial interest in this approach developed much later. The substitution of hydrogen atoms with deuterium, the heavy isotope of hydrogen containing one additional neutron, creates subtle but profound changes in molecular behavior that can dramatically improve therapeutic outcomes.

The mechanism underlying deuterium's pharmaceutical benefits primarily involves the kinetic isotope effect, which occurs when deuterium-carbon bonds break more slowly than hydrogen-carbon bonds during metabolic processes. This phenomenon can lead to improved pharmacokinetic properties, reduced formation of toxic metabolites, and enhanced drug stability. A key use of deuteration is to reduce metabolism at vulnerable sites on the drug molecule, often called soft spots, which can improve the pharmacokinetic properties of the compound, resulting in lower and less-frequent dosing requirements.

The development of deuterated pharmaceuticals has gained significant commercial momentum, with deutetrabenazine becoming the first deuterated drug to receive regulatory approval in 2017. This milestone demonstrated the clinical viability of deuteration strategies and paved the way for subsequent developments in the field. The success of deutetrabenazine, which showed far superior pharmacokinetic profiles compared to undeuterated tetrabenazine, validated the potential of deuterium incorporation to address real-world therapeutic challenges.

Contemporary pharmaceutical research has increasingly focused on applying deuteration to novel drug discovery rather than simply creating deuterated analogues of existing medications. The approval of deucravacitinib in 2022 as the pioneering de novo deuterated drug marked another significant milestone in this evolution. This shift represents a maturation of deuteration technology from a retrofitting approach to an integral component of drug design strategy.

Deuterated Compound Primary Benefit Molecular Modification
Deutetrabenazine Reduced dosing frequency Six deuterium substitutions
Deucravacitinib Avoided non-selective metabolites Strategic amide deuteration
Deutenzalutamide Improved pharmacokinetics Three deuterium N-methyl group

The pharmaceutical industry's investment in deuteration technology reflects its recognition as a valuable tool for addressing complex therapeutic challenges while maintaining established safety and efficacy profiles of parent compounds.

Significance of Colistin Prodrug Development

The development of colistin prodrugs represents a critical advancement in addressing the inherent limitations of polymyxin antibiotics while preserving their essential antimicrobial properties. Colistin methanesulfonate has been definitively established as an inactive prodrug of colistin, requiring conversion to the active parent compound for antimicrobial efficacy. This prodrug approach addresses several fundamental challenges associated with direct colistin administration, including improved tolerability and enhanced pharmacokinetic properties.

The prodrug concept for colistin emerged from extensive research demonstrating that colistin methanesulfonate possesses no inherent antibacterial activity against target pathogens such as Pseudomonas aeruginosa. Studies have shown that when cultures were exposed to colistin methanesulfonate, there was a substantial delay in the onset of killing effects, which only became evident when concentrations of colistin generated from hydrolysis reached approximately 0.5 to 1.0 milligrams per liter. This finding confirmed that antimicrobial activity resulted entirely from the formation of active colistin through hydrolytic conversion of the prodrug.

The chemical basis for colistin prodrug activity involves the reaction of colistin with formaldehyde and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amines of colistin. This modification creates colistimethate sodium, which is less toxic than colistin when administered parenterally. In aqueous solutions, colistimethate sodium undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives along with active colistin.

Research has demonstrated that approximately thirty percent of colistin methanesulfonate present in solution undergoes hydrolysis to colistin after 240 minutes under physiological conditions. This controlled release mechanism provides several therapeutic advantages, including reduced peak toxicity and more sustained antimicrobial activity. The time course of antibacterial activity from colistin methanesulfonate can be entirely accounted for by the appearance of colistin, confirming the prodrug mechanism.

The development of advanced colistin prodrugs has extended beyond simple methanesulfonate derivatives to include sophisticated conjugate systems. Dextrin-colistin conjugates have been developed with the aim of achieving reduced clinical toxicity associated with colistin. These conjugates demonstrate optimum colistin release kinetics following dextrin degradation by physiological concentrations of amylase, with approximately eighty percent drug release achieved within 48 hours compared to thirty-three percent from conventional sodium colistin methanesulfonate.

Prodrug System Release Mechanism Conversion Efficiency Therapeutic Advantage
Colistin Methanesulfonate Hydrolytic conversion 30% in 240 minutes Reduced peak toxicity
Dextrin-Colistin Conjugates Enzymatic degradation 80% in 48 hours Enhanced sustained release
Masked Dextrin-Colistin Amylase-mediated unmasking Variable by design Targeted activation

The significance of prodrug development extends to the specific context of deuterated colistin derivatives. This compound represents the convergence of prodrug technology with deuteration strategies, potentially offering enhanced pharmacokinetic properties through both mechanisms. The deuterium substitution pattern in this compound may influence the hydrolytic conversion rate from prodrug to active drug, creating opportunities for fine-tuning therapeutic profiles.

Contemporary research continues to explore novel prodrug approaches that combine multiple optimization strategies. The integration of deuteration with prodrug design represents a sophisticated approach to pharmaceutical development that addresses multiple therapeutic challenges simultaneously. This dual approach may prove particularly valuable for antimicrobial compounds where achieving optimal efficacy while minimizing toxicity remains a central challenge in clinical application.

Properties

Molecular Formula

N/A

Synonyms

Colistinmethanesulfonic-d5 Acid;  Colimycin-d5 M;  Colimycin-d5 Sodium Methanesulfonate;  Colistimethate-d5;  Colistin-d5 Sodium Methanesulfonate-d5;  Colistin-d5 Sulfomethate;  Colistin-d5 Sulfomethate Sodium;  Colistin-d5, Methyl Sulfate Sodium Salt;  Coli

Origin of Product

United States

Preparation Methods

Sulfomethylation of Colistin Sulfate

The foundational method involves reacting colistin sulfate with sodium hydroxymethane sulfonate under alkaline conditions. This route avoids formaldehyde, a toxic reagent historically used in CMS synthesis, thereby reducing residual toxins. For deuterated variants, sodium hydroxymethane sulfonate-d5 replaces the protiated analog to introduce five deuterium atoms into the methanesulfonate group.

Reaction Mechanism :
Colistin sulfate is first alkalified using sodium hydroxide (pH 9–13), converting it to freebase colistin. Subsequent sulfomethylation with sodium hydroxymethane sulfonate-d5 proceeds at 50–90°C for 1–24 hours. The reaction is summarized as:

Colistin sulfate+Na+SO3CD2OSCA-d5MS+byproducts\text{Colistin sulfate} + \text{Na}^+\text{SO}3\text{CD}2\text{O}^- \rightarrow \text{SCA-d5MS} + \text{byproducts}

This single-step process minimizes impurities compared to older two-step methods involving formaldehyde.

Deuterium Incorporation Strategies

Deuteration is achieved by substituting hydrogen sources with deuterated reagents:

  • Deuterated Sodium Hydroxymethane Sulfonate : Synthesized via reaction of deuterated formaldehyde (CD₂O) with sodium bisulfite-d (NaSO₃D).

  • Solvent Isotope Effects : Using D₂O as the reaction solvent enhances deuteration efficiency but may slow reaction kinetics due to reduced proton activity.

Reaction Optimization and Process Parameters

Key variables influencing yield and purity include pH, temperature, and resin selection. Data from patent CN102161694B and pharmacokinetic studies inform optimal conditions:

pH and Temperature Effects

ParameterOptimal RangeImpact on Yield
Initial pH (NaOH)10.0–12.0Maximizes colistin solubility
Reaction temperature65–80°CBalances reaction rate and hydrolysis risk
Reaction time1–3 hoursPrevents over-sulfomethylation

Higher pH (>12) accelerates hydrolysis of CMS to colistin, necessitating precise control. For SCA-d5MS, temperatures >80°C risk deuteration loss through H/D exchange.

Resin-Based Purification

Post-reaction purification uses hybrid ion-exchange resins to remove residual colistin and byproducts:

  • Cation resin : Polystyrene storng-acid (e.g., 001×7) binds residual colistin (pKa ~10).

  • Anion resin : Acrylic weak-base (e.g., D318) captures anionic impurities.

Resin Ratios and Performance :

Colistin Sulfate : Resin (w/w)Purity (%)Residual Colistin (%)
1:1.592.33.8
1:3.098.70.9

Higher resin ratios improve purity but increase production costs.

Analytical Characterization of SCA-d5MS

High-Performance Liquid Chromatography (HPLC)

HPLC methods quantify colistin and CMS-d5 in reaction mixtures:

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile phase : Gradient of 0.1% TFA in H₂O and acetonitrile

  • Detection : UV at 214 nm

Retention Times :

  • Colistin A: 12.3 min

  • SCA-d5MS: 14.7 min

Mass Spectrometry (MS)

Deuteration is confirmed via LC-MS/MS:

  • SCA-d5MS : m/z 1175.6 [M+2H]²⁺ (Δ +5 Da vs. non-deuterated CMS)

  • Fragmentation : Loss of SO₃CD₂ (Δ 116.05 Da) confirms deuterated sulfonate group.

Challenges and Mitigation Strategies

Deuterium Stability

  • Hydrolysis Risk : SCA-d5MS may undergo H/D exchange in aqueous media. Lyophilization or storage at -80°C preserves deuteration.

  • Reagent Purity : Sodium hydroxymethane sulfonate-d5 must be >98% isotopic enrichment to avoid protiated byproducts.

Regulatory Considerations

  • EP6 Compliance : Residual colistin must be <1.0%, and endotoxins <0.05 EU/mg.

  • Formaldehyde Absence : Patented methods eliminate formaldehyde, addressing toxicity concerns in clinical applications .

Q & A

Q. What is the mechanism of action of CMS against Gram-negative bacteria, and how does its prodrug nature influence experimental design?

CMS is an inactive prodrug that hydrolyzes in vivo to active colistin (polymyxin E). Colistin disrupts bacterial membranes by binding to lipopolysaccharides via electrostatic interactions, increasing permeability and causing cell death . Experimental designs must account for hydrolysis kinetics, as CMS-to-colistin conversion rates vary with pH, temperature, and biological matrices. For in vitro studies, pre-hydrolyzed colistin may be used to bypass this step, but hydrolysis kinetics must be quantified using LC-MS/MS to correlate results with clinical relevance .

Q. How should minimum inhibitory concentration (MIC) testing be optimized for CMS given its physicochemical properties?

CMS has low agar diffusion capacity due to its high molecular weight and polyanionic nature. Broth microdilution (BMD) is recommended over agar dilution or disk diffusion to avoid false-resistant results. Use cation-adjusted Mueller-Hinton broth and interpret results using revised breakpoints (I ≤ 2 µg/mL, R ≥ 4 µg/mL for P. aeruginosa) . Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .

Q. What are the key structural differences between colistin A and B components in CMS, and how do they impact bioactivity?

Colistin A (polymyxin E1) and B (polymyxin E2) differ in fatty acyl chains: colistin A has 6-methyloctanoic acid, while colistin B has methylheptanoic acid. These structural variations affect membrane-binding affinity and antimicrobial potency. Quantify their ratios via HPLC-MS to standardize batches, as minor components (e.g., colistin C) may contribute to heterogeneity in activity .

Q. Why is CMS preferred over colistin sulfate in clinical formulations, and how does this affect toxicity assessments?

CMS (sodium salt) is less toxic than colistin sulfate due to reduced cationic charge and delayed hydrolysis. Toxicity studies should monitor renal function (e.g., serum creatinine) and use in vitro models (e.g., kidney proximal tubule cells) to compare nephrotoxicity thresholds. CMS exhibits ~50% lower cytotoxicity in kidney cells compared to colistin sulfate .

Advanced Research Questions

Q. How can heteroresistance to CMS be detected and mitigated in multidrug-resistant P. aeruginosa isolates?

Heteroresistance arises due to subpopulations with transient tolerance. Use population analysis profiling (PAP) with CMS concentrations ranging from 0.5× to 4× MIC. Combine with time-kill assays to assess regrowth after 24–48 hours. Synergistic combinations (e.g., CMS + carbapenems) can reduce heteroresistance by targeting cell wall synthesis and membrane integrity simultaneously .

Q. What analytical methods are recommended for quantifying CMS and colistin in complex biological matrices?

LC-MS/MS is the gold standard for simultaneous quantification of CMS, colistin A, and colistin B in plasma or tissue. Use deuterated internal standards (e.g., colistin A-d5) to correct for matrix effects. For stability studies, monitor hydrolysis in PBS or human serum at 37°C, and validate methods per ICH guidelines .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) discrepancies between in vitro and in vivo models affect CMS dosing optimization?

In vitro models often underestimate colistin’s prolonged half-life (18.5 hours in humans). Use hollow-fiber infection models to simulate human PK profiles. For critically ill patients, population PK models suggest a loading dose (480 mg CMS) followed by adjusted maintenance doses based on creatinine clearance. Unbound colistin fractions (26–41%) must be measured via equilibrium dialysis to refine PK/PD targets .

Q. What strategies improve CMS stability in infusion solutions for prolonged administration?

CMS degrades in saline or dextrose solutions at room temperature. Stabilize with buffers (pH 5.0–6.0) and store at 4°C for ≤24 hours. Precipitate formation can be mitigated by avoiding divalent cations (e.g., Mg²⁺). Validate stability via HPLC-UV at 214 nm, monitoring methanesulfonate adducts .

Q. How can novel drug delivery systems enhance CMS efficacy while reducing nephrotoxicity?

Dextrin-CMS conjugates demonstrate controlled release via amylase-mediated degradation, achieving sustained colistin levels with 3–4× lower kidney cell toxicity. Evaluate such systems in biofilm models (e.g., mucoid P. aeruginosa) using confocal microscopy to assess penetration and kill kinetics .

Q. What genomic and metabolomic approaches elucidate CMS resistance mechanisms in Acinetobacter baumannii?

Whole-genome sequencing of resistant isolates often reveals mutations in pmrAB or mgrB genes, which modify lipid A and reduce colistin binding. Complement with GC×GC-TOFMS metabolomics to identify disrupted pathways (e.g., cell wall precursor synthesis) and potential adjuvant targets .

Methodological Considerations

  • Contradiction Resolution : Discrepancies in MIC values (e.g., Shigella spp. vs. Haemophilus influenzae) may arise from interspecies differences in membrane composition. Validate breakpoints using clinical outcome data and molecular typing .
  • Data Interpretation : Account for CMS’s protein binding (60–74%) in PK models. Unbound colistin drives efficacy, necessitating free drug monitoring in critically ill patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.